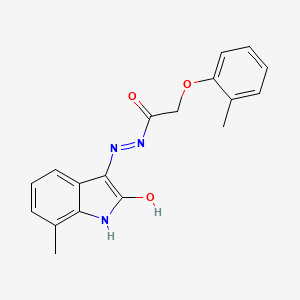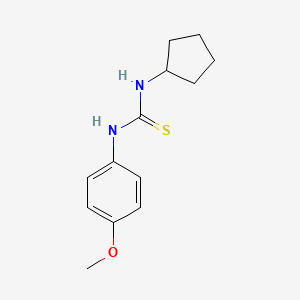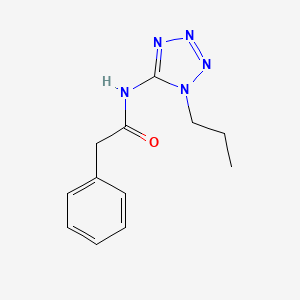![molecular formula C17H17N5OS B5887614 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5887614.png)
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, also known as EPTT, is a chemical compound that has shown potential in scientific research applications. EPTT is a member of the triazole family of compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is not fully understood. However, it has been suggested that 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide may act by inhibiting the activity of enzymes involved in cell division and proliferation. 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide may also act by disrupting the cell membrane of fungal and bacterial pathogens.
Biochemical and Physiological Effects:
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to have biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of fungal and bacterial pathogens. 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has also been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide is also stable under normal laboratory conditions. However, 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous solutions. 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide also has low solubility in organic solvents, which limits its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide. One direction is to study its potential as an anticancer drug. Further studies are needed to determine the optimal dosage and delivery method for 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in cancer treatment. Another direction is to study its potential as an antifungal and antibacterial agent. Further studies are needed to determine the mechanism of action of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide against fungal and bacterial pathogens. Additionally, studies are needed to determine the toxicity of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide in animals and humans.
Synthesemethoden
The synthesis of 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide involves a series of reactions starting from 4-pyridinylhydrazine. The first step involves the reaction of 4-pyridinylhydrazine with ethyl 2-bromoacetate to form ethyl 2-(4-pyridinyl)acetate. The second step involves the reaction of ethyl 2-(4-pyridinyl)acetate with thiosemicarbazide to form 2-(4-pyridinyl)-1,3,4-thiadiazole-5-carboxylic acid ethyl ester. The final step involves the reaction of 2-(4-pyridinyl)-1,3,4-thiadiazole-5-carboxylic acid ethyl ester with phenyl isocyanate to form 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has shown potential in scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial activities. 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth of fungal and bacterial pathogens.
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-2-22-16(13-8-10-18-11-9-13)20-21-17(22)24-12-15(23)19-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIQWORMWXYZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)
![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)






![3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5887593.png)
![1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5887603.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5887607.png)